N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound is a benzamide derivative characterized by a 1,3-benzothiazole moiety linked to a phenyl group at the para-position. The core benzamide structure is substituted with a chlorine atom at position 4 and a pyrrolidine-1-sulfonyl group at position 3 (Figure 1). The benzothiazole ring enhances aromatic stacking interactions, while the sulfonamide group contributes to hydrogen bonding and solubility.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S2/c25-19-12-9-17(15-22(19)33(30,31)28-13-3-4-14-28)23(29)26-18-10-7-16(8-11-18)24-27-20-5-1-2-6-21(20)32-24/h1-2,5-12,15H,3-4,13-14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXBCQYJQNDODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula of the compound is , with a molecular weight of 427.94 g/mol. The structure features a benzothiazole moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN3O3S |
| Molecular Weight | 427.94 g/mol |
| LogP | 6.582 |
| Polar Surface Area | 40.151 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in cellular signaling pathways, leading to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate access and inhibiting enzymatic activity.
- Receptor Modulation : It could alter receptor functions by interacting with binding domains, influencing downstream signaling pathways.
Anticancer Properties
Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Effects
This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Case Studies and Research Findings
- In vitro Studies : A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer activity.
- Antimicrobial Testing : In a separate study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of 18 mm against S. aureus at a concentration of 100 µg/mL.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
(a) N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide
- Similarity : Shares the benzothiazole-phenyl-benzamide scaffold.
- Difference : The sulfonyl group is attached to a 4-methylpiperidine instead of pyrrolidine. This increases steric bulk and may alter solubility or target selectivity .
(b) N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b)
- Similarity : Benzamide core with substituted phenyl groups.
- Difference: Replaces benzothiazole with thiophene and includes a cyclopropylamine group.
(c) Sorafenib Tosylate
Physicochemical Properties
Notes:
- The target compound’s pyrrolidine sulfonyl group likely improves aqueous solubility compared to bulkier piperidine derivatives .
- Thiophene-containing analogs (e.g., 4b) exhibit higher solubility due to hydrochloride salt formation .
(a) Anti-LSD1 Activity
- Compounds like 4b and 6b () show potent anti-LSD1 activity (IC₅₀ < 1 µM) due to their cyclopropylamine and heterocyclic substituents.
(b) Kinase Inhibition
- Sorafenib () inhibits multiple kinases (VEGFR-2, Raf) with IC₅₀ values in the nanomolar range. The target compound’s benzothiazole may favor interactions with cysteine-rich kinase domains, but specific data are unavailable .
(c) Antimicrobial and Anticancer Potential
- Sulfonamide derivatives in (e.g., N-(2-thiazolyl)-benzenesulfonamide) exhibit antimicrobial activity. The target compound’s pyrrolidine sulfonyl group could enhance membrane permeability for intracellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
